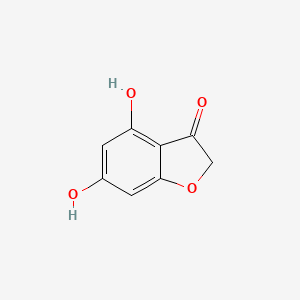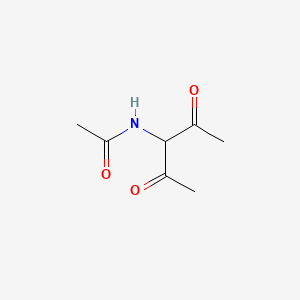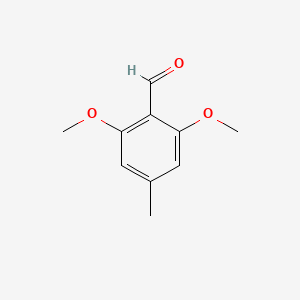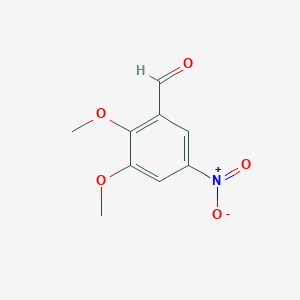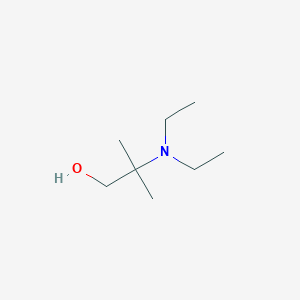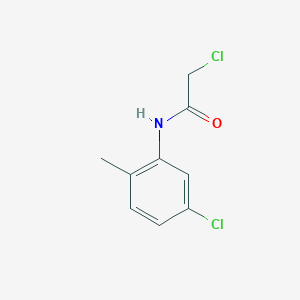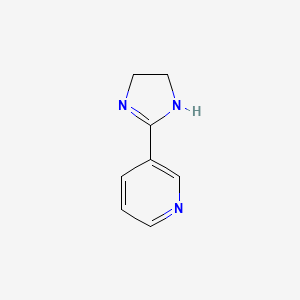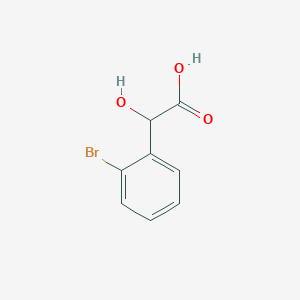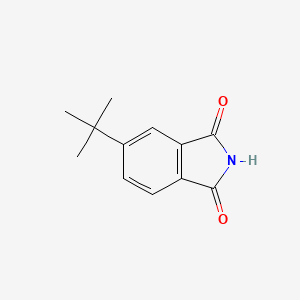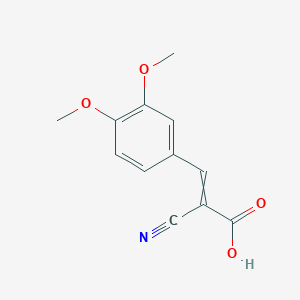
1,1'-Bicyclopentyl-1,1'-diol
Overview
Description
1,1’-Bicyclopentyl-1,1’-diol: is a symmetrical diol with the molecular formula C10H18O2 . It consists of two cyclopentane rings connected by a single carbon-carbon bond, with each ring bearing a hydroxyl group at the 1-position. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bicyclopentyl-1,1’-diol can be synthesized through the pinacol coupling reaction of cyclopentanone. This reaction involves the reduction of cyclopentanone using a metal catalyst such as magnesium or zinc in the presence of an acid. The reaction proceeds as follows:
Reduction of Cyclopentanone: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Pinacol Coupling: The cyclopentanol undergoes a coupling reaction in the presence of a metal catalyst to form 1,1’-Bicyclopentyl-1,1’-diol.
Industrial Production Methods
Industrial production of 1,1’-Bicyclopentyl-1,1’-diol typically involves the same pinacol coupling reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bicyclopentyl-1,1’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopentanone, Cyclopentanecarboxylic acid
Reduction: Bicyclopentane
Substitution: 1,1’-Bicyclopentyl-1,1’-dichloride, 1,1’-Bicyclopentyl-1,1’-dibromide
Scientific Research Applications
1,1’-Bicyclopentyl-1,1’-diol has several applications in scientific research:
Chemical Synthesis: It is used as a building block in the synthesis of complex organic molecules, including cyclic selenites and carbohydrate derivatives.
Catalysis: The compound is employed in catalytic reactions, such as hetero-Diels-Alder reactions, where it acts as a catalyst to activate aldehyde carbonyl groups.
Mass Spectrometry: It is used to study hydrogen rearrangements under electron impact, providing insights into isomerization and fragmentation mechanisms.
Molecular Structure Investigations: Research on derivatives of this compound helps understand the conformation and steric interactions of bicyclic molecules.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclopentyl-1,1’-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good candidate for catalysis and molecular interactions. The compound’s unique structure allows it to act as a substrate in the formation of cyclic selenites and other complex molecules.
Comparison with Similar Compounds
1,1’-Bicyclopentyl-1,1’-diol can be compared with other similar compounds such as:
1,1’-Bicyclopentyl-1,1’-dichloride: Similar structure but with chlorine atoms instead of hydroxyl groups.
1,1’-Bicyclopentyl-1,1’-dibromide: Similar structure but with bromine atoms instead of hydroxyl groups.
Cyclopentanediol: Contains two hydroxyl groups but on a single cyclopentane ring.
The uniqueness of 1,1’-Bicyclopentyl-1,1’-diol lies in its symmetrical structure and the presence of two hydroxyl groups on separate cyclopentane rings, which imparts distinct reactivity and applications in chemical synthesis and catalysis.
Properties
IUPAC Name |
1-(1-hydroxycyclopentyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9(5-1-2-6-9)10(12)7-3-4-8-10/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAGAKMMNGCNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2(CCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303200 | |
| Record name | 1,1'-Bicyclopentyl-1,1'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-75-9 | |
| Record name | NSC157315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Bicyclopentyl-1,1'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


